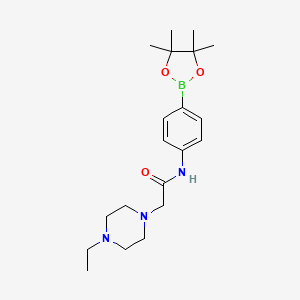

1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one

Overview

Description

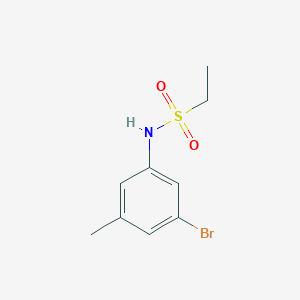

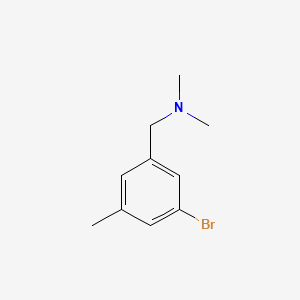

“1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one” is a chemical compound. It is structurally related to Eutylone, a synthetic cathinone with chemical structural and pharmacological similarities to schedule I and II amphetamines and cathinones .

Synthesis Analysis

The synthesis of imidazolidin-2-ones has been reported in the literature. For instance, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H10N2O3 . The molecular weight is 206.2 g/mol .

Scientific Research Applications

Microwave Assisted Synthesis of Novel Functionalized Hydantoin Derivatives

The research conducted by Kamila, Ankati, and Biehl (2011) explored the synthesis of 2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones through nucleophilic substitution, utilizing microwave irradiation conditions. This process involved the preparation of 2-thioxo- imidazolidin-4-ones and their conversion to 2-methylthio derivatives, highlighting a novel approach to synthesizing functionalized hydantoin derivatives, which could have diverse scientific applications, particularly in the development of new pharmaceutical compounds (S. Kamila, Haribabu Ankati, E. Biehl, 2011).

Synthesis and Biological Activity of Imidazolidine Derivatives

In a separate study, Sa̧czewski et al. (2008) synthesized novel benzazole derivatives with an (imidazolidin-2-yl)imino moiety and evaluated their biological activity. Their research led to the discovery of compounds with high selectivity as alpha 2-adrenoceptor ligands, suggesting potential medical applications for these imidazolidine derivatives, such as in the treatment of hypertension and other cardiovascular conditions (F. Sa̧czewski et al., 2008).

Parallel Solid-Phase Synthesis of Disubstituted Imidazolidine Derivatives

Dadiboyena and Nefzi (2011) detailed a multistep approach for constructing novel imidazolidine derivatives via solid-phase synthesis, starting from basic biochemical building blocks. This method demonstrates the versatility of imidazolidine structures in synthesizing bioactive compounds, potentially useful in drug discovery and development (S. Dadiboyena, A. Nefzi, 2011).

Synthesis and Anticancer Activity of N-Benzyl Aplysinopsin Analogs

Penthala, Reddy, and Crooks (2011) synthesized and evaluated a series of N-benzyl aplysinopsin analogs for their anticancer potential. Their findings revealed that certain analogs exhibited potent growth inhibition against specific cancer cell lines, indicating the potential of imidazolidine derivatives as lead compounds for anticancer drug development (Narsimha R Penthala, Thirupathi Reddy Yerramreddy, P. Crooks, 2011).

Nucleophilic Cyclization/Electrophilic Substitution of Ureas

The research by Smolobochkin et al. (2020) presented a regioselective method for synthesizing novel 4-(het)arylimidazolidinones through a nucleophilic cyclization/electrophilic substitution reaction. This study highlights the chemical versatility and potential applications of imidazolidin-2-one derivatives in creating biologically active compounds with diverse functionalities (A. Smolobochkin et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1-(1,3-Benzodioxol-5-yl)imidazolidin-2-one is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is known that the compound has unique physical and chemical properties, such as its ability to form hydrogen bonds and play a role as a nucleophile. These properties may influence its interaction with its targets and any resulting changes.

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-11-3-4-12(10)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWKDRKAWVLJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)

![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)

![Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B1408204.png)